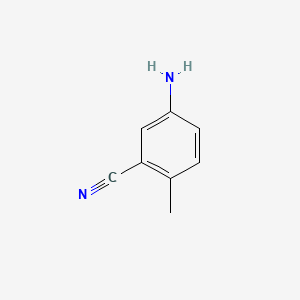

5-Amino-2-methylbenzonitrile

描述

Significance of Nitrile-Substituted Aromatic Amines in Organic Synthesis

Nitrile-substituted aromatic amines are a class of organic compounds that serve as crucial intermediates and building blocks in synthetic chemistry. numberanalytics.comresearchgate.net Their importance stems from the dual reactivity offered by the amino and nitrile functional groups. The amino group can be oxidized to form nitro derivatives or participate in nucleophilic substitution and reductive amination reactions. researchgate.net The nitrile group can be reduced to primary amines or hydrolyzed to form carboxylic acids. numberanalytics.com

This versatility allows for the synthesis of a wide array of more complex molecules. Aromatic nitriles are precursors for heterocyclic compounds like triazoles and tetrazoles. numberanalytics.com They are also instrumental in producing dyes and pigments, such as in the synthesis of phthalocyanine (B1677752) dyes. numberanalytics.com The ability to transform primary aromatic amines into nitriles through methods like oxidation is a key process in organic synthesis, providing access to these valuable compounds from readily available starting materials. organic-chemistry.org The synthesis of N-substituted amines, a fundamental transformation in the chemical industry, often involves intermediates derived from aromatic amines and nitriles, highlighting their role in creating agrochemicals, pharmaceuticals, and advanced materials. researchgate.net

Overview of 5-Amino-2-methylbenzonitrile as a Pivotal Synthetic Intermediate

This compound exemplifies the utility of nitrile-substituted aromatic amines as a pivotal synthetic intermediate. cymitquimica.comchemicalbook.com Its structure allows it to serve as a starting material for a variety of more complex molecules. For instance, it can be used to synthesize 5-iodo-2-methylbenzonitrile (B1585355) and 5-hydroxy-2-methylbenzonitrile. sigmaaldrich.comchemicalbook.com

A notable application is its use in the preparation of 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile. This reaction is achieved by treating this compound with thioglycolic acid methyl ester in the presence of 1,1′-carbonyldiimidazole. sigmaaldrich.comchemicalbook.com The compound's role as a building block is critical in the pharmaceutical and agrochemical industries, where its reactive functional groups are exploited to construct target molecules. cymitquimica.comchemimpex.com

Broadening Horizons: Academic Research Trajectories for this compound Derivatives

Academic research continues to uncover new applications for derivatives of this compound, pushing the boundaries of medicinal chemistry and materials science. Research has demonstrated that the methylbenzonitrile scaffold is advantageous for developing potent dual A₂A/A₂B adenosine (B11128) receptor (AR) antagonists, which are targets for cancer immunotherapy. nih.gov

In one line of research, a series of novel dual A₂A/A₂B AR antagonists were designed and synthesized based on a triazole-pyrimidine-methylbenzonitrile core. nih.govresearchgate.net By introducing quinoline (B57606) or its bioisosteres to this core structure, researchers developed compounds with significant inhibitory activity. nih.gov Specifically, compound 7i from the study not only showed potent inhibition of both A₂A and A₂B receptors but also demonstrated a greater ability to stimulate IL-2 production—a marker of T-cell activation—than the reference compound AB928. nih.govresearchgate.net This work provides a foundation for the future development of new cancer immunotherapy drugs. researchgate.net

Another area of investigation involves creating metal complexes with unique biological activities. A Co(II) complex was synthesized using a ligand derived from (E)-2-((2-hydroxybenzylidene) amino)-5-methylbenzonitrile. researchgate.net Studies on this complex revealed that it possessed enhanced antibacterial activity compared to the ligand alone. Furthermore, the complex demonstrated significant antioxidant capabilities, with a notable capacity for scavenging DPPH radicals. researchgate.net These findings highlight how derivatives of this compound can be utilized to create novel compounds with potential therapeutic applications. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVQWCVKXYGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370695 | |

| Record name | 5-Amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-64-9 | |

| Record name | 5-Amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Amino 2 Methylbenzonitrile

Established Synthetic Pathways to 5-Amino-2-methylbenzonitrile

The preparation of this compound can be achieved through several well-established routes, often starting from readily available precursors.

Classical Preparation Protocols

A common and traditional method for synthesizing this compound involves the reduction of the corresponding nitro compound, 2-methyl-5-nitrobenzonitrile. This reduction is typically carried out using standard reducing agents such as tin(II) chloride in the presence of a strong acid like hydrochloric acid, or through catalytic hydrogenation.

Another classical approach begins with p-nitrotoluene. The process involves sulfonation followed by a hydrogenation addition reaction to yield 2-methyl-5-aminobenzenesulfonamide, which can then be converted to the target benzonitrile (B105546). sihaulichemicals.com These methods, while reliable, often require harsh reaction conditions and can generate significant waste.

A straightforward synthesis of a related isomer, 2-amino-5-methylbenzonitrile, involves the distillation of ammonium (B1175870) benzoate (B1203000) or the condensation of benzenediazonium (B1195382) chloride with potassium cyanide. While not directly producing the 5-amino isomer, these classical methods highlight the foundational chemical principles that underpin the synthesis of substituted benzonitriles.

Regioselective Synthesis Strategies for Substituted Benzonitriles

The regioselective synthesis of substituted benzonitriles is crucial for controlling the precise placement of functional groups on the aromatic ring. Modern synthetic methods often employ advanced catalytic systems to achieve high regioselectivity. For instance, the use of C-H acidity differences in ortho and meta adducts can be exploited for the regioselective synthesis of aromatic benzonitriles. researchgate.net

One notable strategy involves the [3+3] benzannulation reaction. This method allows for the facile conversion of α,β-unsaturated aldehydes and ketones into highly substituted arenes with complete regioselectivity. acs.org Similarly, an amino-catalyzed [3+3] benzannulation reaction provides a regioselective route to benzonitriles. acs.org

Furthermore, the addition of Grignard reagents to pyridine (B92270) N-oxides followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA) offers an efficient and mild method for the regioselective synthesis of substituted pyridines, a strategy that could be adapted for the synthesis of specific benzonitrile isomers. rsc.org The hydrocyanation of allenes using reagents like p-toluenesulfonyl cyanide (TsCN) also demonstrates high regioselectivity in forming nitrile-containing compounds. beilstein-journals.org

Innovative Synthetic Approaches Involving this compound

Recent advancements in synthetic chemistry have led to novel and more efficient methods for both the synthesis and functionalization of this compound.

Transition Metal-Catalyzed Coupling and Amination Reactions (e.g., Palladium-Catalyzed C-H Activation)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic compounds. Palladium-catalyzed C-H activation allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.govscripps.edu For instance, the Buchwald-Hartwig amination can be used to install the amino group onto an appropriately substituted aryl bromide, providing a route to aminobenzonitriles. scholaris.ca

Research has shown that this compound can serve as a starting material for further functionalization. For example, it can be converted to 5-iodo-2-methylbenzonitrile (B1585355), which can then participate in palladium-catalyzed coupling reactions. chemicalbook.com The development of ligands, such as monoprotected amino acids, has been crucial in enabling the reactivity and selectivity of these palladium-catalyzed C-H activation reactions. scripps.eduscripps.edu These ligands can facilitate the activation of specific C-H bonds, leading to the desired products with high efficiency. scripps.edu

The table below summarizes some palladium-catalyzed reactions involving benzonitrile derivatives.

| Catalyst/Ligand | Reactant(s) | Product Type | Reference |

| Pd(dppf)Cl₂ | 3-Bromo-2-methylbenzonitrile, (Bpin)₂ | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | tandfonline.com |

| Pd(PPh₃)₄ | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 4,6-Dichloropyrimidin-2-amine | 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile | tandfonline.com |

| Pd(PPh₃)₂Cl₂, CuI | 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile, TMSA | 3-(2-Amino-6-((trimethylsilyl)ethynyl)pyrimidin-4-yl)-2-methylbenzonitrile | tandfonline.com |

| Pd(OAc)₂ | Primary Alkylamines | β-C(sp³)–H Oxidation Products | nih.gov |

Multi-Component Reaction Paradigms

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org These reactions are valuable for creating molecular diversity and are increasingly used in drug discovery and materials science.

While specific examples of MCRs directly employing this compound are not extensively documented in the provided search results, the broader class of aminobenzonitriles and related structures are known to participate in such reactions. For example, a pseudo-three-component reaction of homophthalonitrile and o-hydroxybenzaldehyde leads to the formation of complex chromeno[2,3-c]isoquinolin-5-amines. d-nb.infonih.gov Another example is a copper(II)-catalyzed three-component cascade annulation of diaryliodoniums, nitriles, and alkynes to regioselectively synthesize multiply substituted quinolines. scilit.com

The development of a protocol for synthesizing 1-aminoisoquinolines through a domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines further illustrates the utility of benzonitrile derivatives in complex reaction cascades. beilstein-journals.org

Sustainable and Green Chemistry Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing and utilizing this compound, this involves employing environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of water as a solvent. A water-mediated and catalyst-free green protocol has been developed for the synthesis of densely functionalized pyrido[2,3-d:6,5-d']dipyrimidines via a one-pot multicomponent reaction under ambient conditions. acs.org Although not directly involving this compound, this demonstrates the potential of aqueous media for complex heterocyclic synthesis.

The use of green solvents derived from biomass, such as eucalyptol, has also been explored for the synthesis of quinazoline-2(1H)-thiones from anthranilonitrile. researchgate.net This approach minimizes the use of volatile organic compounds and often allows for easier product isolation. Furthermore, the development of biocatalytic methods, such as using engineered aldoxime dehydratases for the synthesis of aromatic nitriles, represents a significant step towards sustainable chemical production.

The following table highlights some green chemistry approaches relevant to the synthesis of related compounds.

| Reaction Type | Key Features | Product Class | Reference |

| One-pot multicomponent reaction | Water-mediated, catalyst-free, ambient conditions | Pyrido[2,3-d:6,5-d']dipyrimidines | acs.org |

| Condensation reaction | Use of green solvent (eucalyptol) | Quinazoline-2(1H)-thiones | researchgate.net |

| Biocatalytic synthesis | Engineered aldoxime dehydratases | Aromatic nitriles |

Optimization of Environmentally Benign Synthetic Conditions

The pursuit of green chemistry has led to the development of synthetic protocols that prioritize the use of non-toxic, renewable materials, and energy-efficient processes. In the synthesis of heterocyclic compounds, which often involves intermediates like this compound, significant strides have been made in creating environmentally benign conditions.

Key strategies in optimizing synthetic routes include the use of water as a solvent and the application of recyclable catalysts. Water is an ideal green solvent due to its non-toxicity, availability, and safety. thieme-connect.commdpi.com For instance, multicomponent reactions performed in water at ambient temperatures can offer high yields without the need for harmful organic solvents or catalysts. acs.org The use of solid acid catalysts like p-toluenesulfonic acid (p-TSA) in ethanol (B145695) also represents a move toward more sustainable processes, as these catalysts are often recyclable and economically viable. mobt3ath.com

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by reducing reaction times, thus saving energy. mdpi.comresearchgate.net Protocols using microwave irradiation have been shown to produce high yields of desired products in minutes, often with simplified work-up procedures. researchgate.net The choice of catalyst is also critical; for example, nanorod-shaped ionogels have been used as non-toxic, recyclable catalysts for synthesizing related heterocyclic derivatives under solvent-free conditions, achieving high to excellent yields. mdpi.com

The table below summarizes various environmentally friendly conditions applied in the synthesis of related heterocyclic structures, illustrating principles applicable to the production of this compound.

| Catalyst/Medium | Solvent | Temperature | Time | Yield | Key Feature | Reference |

|---|---|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Ethanol | 80°C | 12–32 min | Excellent | Recyclable organocatalyst | mobt3ath.com |

| Amberlite IR120 resin | None (Microwave) | 85°C | 5–10 min | 88–95% | Eco-friendly resin catalyst, rapid kinetics | mdpi.com |

| ZnO NPs | Ethanol/Neat | Room Temp | 20–30 min | 76–96% | Nanoparticle catalysis at ambient temperature | mdpi.com |

| None | Water | Room Temp | Not specified | Up to 87% | Catalyst-free, water-mediated reaction | acs.org |

Minimization of Environmental Impact in Production Processes

Reducing the environmental footprint of chemical manufacturing extends beyond reaction conditions to encompass the entire production process. This involves avoiding toxic reagents, minimizing waste, and simplifying purification steps.

A significant concern in traditional nitrile synthesis is the use of toxic reagents like copper(I) cyanide. google.com Modern processes aim to replace such hazardous materials. For example, the conversion of an oxime to a nitrile can be achieved using milder reagents, avoiding the charring and tedious work-up associated with high-temperature reactions in solvents like N,N-dimethylformamide (DMF). google.com

One-pot, multicomponent reactions are particularly effective at minimizing environmental impact. acs.orgmobt3ath.com By combining several reaction steps into a single procedure without isolating intermediates, these methods reduce solvent usage, energy consumption, and waste generation. For example, a four-component reaction to synthesize structurally diverse pyridopyrimidines highlights the operational simplicity and high yields achievable with this approach. mobt3ath.com Similarly, catalyst-free, water-mediated reactions that produce a precipitate as the final product drastically simplify purification to a simple filtration, avoiding the need for large volumes of organic solvents for extraction or chromatography. acs.org The ability to recycle catalysts for multiple cycles without significant loss of activity is another cornerstone of sustainable production processes. thieme-connect.com

Derivatization and Functionalization Strategies of this compound

The functional groups of this compound—the aromatic amine, the nitrile, and the methyl-substituted benzene (B151609) ring—offer multiple sites for chemical modification. The primary aromatic amine is a particularly versatile handle for derivatization, allowing for the synthesis of a wide array of compounds with potential applications in various fields of chemistry. google.comlcms.cz

Modifications of the Aromatic Amine Moiety

The nucleophilic character of the primary aromatic amine group allows it to readily participate in reactions to form amides, sulfonamides, phosphonamides, and carbamates, among other derivatives. google.com These transformations are fundamental in medicinal chemistry and materials science for modulating the properties of the parent molecule.

The conversion of the amino group of this compound into an amide is a common and straightforward functionalization strategy. This transformation is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid. fishersci.co.uklibretexts.org

The Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base, is a classic method for amide synthesis. fishersci.co.uk Alternatively, modern peptide coupling reagents can be used to facilitate the reaction between the amine and a carboxylic acid under milder conditions. fishersci.co.uk Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine. fishersci.co.uk

The table below outlines general conditions for amide synthesis applicable to this compound.

| Method | Reagents | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride Method | Acyl chloride, Base (e.g., DIEA) | DCM | Stir at room temperature for 8-16 hours. | fishersci.co.uk |

| Carbodiimide Method | Carboxylic acid, EDC or DCC, HOBt, Base | DMF | Cool to 0°C, then stir at room temperature for 30-60 minutes. | fishersci.co.uk |

| HATU Coupling | Carboxylic acid, HATU, Base (e.g., DIEA) | DMF | Add reagents at 0°C, then stir at room temperature for 30-60 minutes. | fishersci.co.uk |

The amino group of this compound can also be converted into sulfonamides and phosphonamides. These functional groups are prevalent in therapeutically active compounds. nih.gov

Sulfonamide synthesis is generally achieved by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine or diisopropylethylamine (DIPEA). nih.govgoogle.com This reaction leads to the formation of a stable N-S bond. The synthesis of various sulfonamide derivatives has been reported as a key step in the development of enzyme inhibitors. nih.gov

Phosphonamide synthesis , which creates a P-N bond, can be accomplished through several methods. A common approach involves the phosphonylation of the amine with a phosphonochloridate, which is a phosphorus compound containing a reactive P-Cl bond. nih.gov This method is widely used in the synthesis of phosphonopeptides. nih.gov Another strategy is the condensation of the amine with a phosphonic acid using standard peptide coupling reagents. nih.gov

Carbamate (B1207046) derivatives are another important class of compounds that can be synthesized from the aromatic amine of this compound. Carbamates can be formed through the reaction of the amine with a chloroformate, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), or with an isocyanate. google.comnih.govthermofisher.com

Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another modern method for forming stable carbamate derivatives, often used in analytical chemistry for the sensitive detection of amines. researchgate.net These reactions are typically rapid and produce stable products, making carbamate formation a reliable functionalization strategy. nih.govresearchgate.net

Sulfonamide and Phosphonamide Synthesis

Transformations at the Nitrile Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of different functionalities, leading to a diverse range of compounds.

One of the most common reactions of the nitrile group is its reduction to a primary amine. This transformation can be achieved using strong reducing agents. Another key transformation is hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid. vulcanchem.com Furthermore, the nitrile group can participate in addition reactions with nucleophiles, forming imines or amidines. vulcanchem.com The nitrogen atom's lone pair of electrons also enables coordination with transition metals. vulcanchem.com

For instance, this compound can serve as a starting material for the synthesis of other valuable compounds. It can be converted to 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile. chemicalbook.comsigmaaldrich.com A specific example of its reactivity is its use in the preparation of 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile through a reaction with thioglycolic acid methyl ester in the presence of 1,1′-carbonyldiimidazole. chemicalbook.comsigmaaldrich.com

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Reduction | Strong reducing agents | Primary Amine |

| Hydrolysis | Acidic or basic conditions | Carboxylic Acid |

| Nucleophilic Addition | Nucleophiles | Imine or Amidine |

| Coordination | Transition metals | Metal Complex |

Electrophilic and Nucleophilic Substitutions on the Benzonitrile Core

The benzonitrile core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, influenced by the directing effects of the amino and methyl substituents. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the nitrile group is a deactivating group and a meta-director.

In the context of related aminobenzonitrile compounds, the nitrile group creates a region of high electron density, making it a preferential site for nucleophilic attack. In contrast, the protons of the amino group have low electron density, suggesting they are centers for electrophilic reactions.

Aryl halides that are electron-deficient, often due to the presence of electron-withdrawing groups like a nitro group, are more reactive towards nucleophilic aromatic substitution. eopcw.commasterorganicchemistry.com The presence of a nitro group can significantly alter the electron distribution in the molecule, enhancing the electrophilicity of certain positions and creating new avenues for chemical transformations. vulcanchem.com For instance, in nucleophilic aromatic substitution reactions, a nitro group acts as an activating and directing group. vulcanchem.com

The introduction of halogens onto the aromatic ring can be challenging when electron-withdrawing groups like the nitrile group are present, often necessitating indirect synthetic routes. nih.gov However, the amino group in this compound facilitates electrophilic halogenation. nih.gov

| Substituent | Activating/Deactivating | Directing Effect (Electrophilic) |

| Amino (-NH2) | Activating | Ortho, Para |

| Methyl (-CH3) | Activating | Ortho, Para |

| Nitrile (-CN) | Deactivating | Meta |

| Nitro (-NO2) | Deactivating | Meta |

Elucidation of Reaction Mechanisms and Kinetic Profiles in this compound Chemistry

Understanding the reaction mechanisms and kinetic profiles of reactions involving this compound is crucial for optimizing reaction conditions and achieving desired products. The mechanisms of electrophilic and nucleophilic aromatic substitutions, in particular, have been a subject of extensive study.

Nucleophilic aromatic substitution is a key reaction for synthesizing aryl fluorides, which are important in radiopharmaceuticals. nih.gov The reaction proceeds through a negatively charged intermediate, and its rate is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The position of these electron-withdrawing groups relative to the leaving group significantly impacts the reaction rate, with ortho- and para-placements leading to faster reactions than meta-placement. masterorganicchemistry.com

The mechanism of nucleophilic substitution in electron-deficient arenes has been shown to be mechanistically similar but with opposite polarity (an "Umpolung" relation) to the well-known mechanism of electrophilic substitution. researchgate.net In electrophilic aromatic substitution, an electron-rich aromatic ring is attacked by an electrophile, whereas in nucleophilic aromatic substitution, an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com

| Feature | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Attacking Species | Electrophile | Nucleophile |

| Aromatic Ring | Electron-rich | Electron-poor |

| Intermediate | Positively charged (carbocation) | Negatively charged (carbanion) |

| Effect of Electron-Withdrawing Groups | Deactivates the ring | Activates the ring |

Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Methylbenzonitrile and Its Derivatives

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of 5-Amino-2-methylbenzonitrile is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. While a detailed experimental spectrum for this specific isomer is not widely published, the expected frequencies can be predicted based on known data for similar molecules and functional groups.

N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comrockymountainlabs.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. orgchemboulder.comlibretexts.org The aliphatic C-H stretching from the methyl (-CH₃) group appears just below 3000 cm⁻¹, generally between 2850-3000 cm⁻¹. libretexts.org

C≡N Stretching: The nitrile (C≡N) group presents a sharp and distinct absorption band. For aromatic nitriles, this peak is typically observed in the 2220-2240 cm⁻¹ range due to conjugation with the benzene (B151609) ring. jove.comspectroscopyonline.com

N-H Bending: The scissoring vibration of the primary amine group results in a band between 1580-1650 cm⁻¹. orgchemboulder.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration for aromatic C-N bonds is usually found between 1250-1335 cm⁻¹. orgchemboulder.com

Table 1: Predicted FTIR Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | Asymmetric & Symmetric Stretch | -NH₂ (Amino) |

| 3000 - 3100 | Stretch | Aromatic C-H |

| 2850 - 3000 | Stretch | Aliphatic C-H (Methyl) |

| 2220 - 2240 | Stretch | -C≡N (Nitrile) |

| 1580 - 1650 | Bend (Scissoring) | -NH₂ (Amino) |

| 1400 - 1600 | Stretch | Aromatic C=C |

| 1250 - 1335 | Stretch | Aromatic C-N |

FT-Raman Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. In the analysis of benzonitrile (B105546) derivatives, Raman spectroscopy is effective for identifying key structural features. orientjchem.orgderpharmachemica.com For this compound, the following observations are expected:

The symmetric vibrations of the benzene ring, which may be weak in the FTIR spectrum, often produce strong signals in the Raman spectrum.

The C≡N stretching vibration is also Raman active and typically appears in a similar region to its FTIR absorption, around 2220-2240 cm⁻¹. researchgate.net

Studies on related molecules like 4-chloro 2-methyl benzonitrile have utilized FT-Raman to assign various normal modes of the molecule, confirming the utility of this technique for detailed structural analysis. ijtsrd.com The ring breathing mode for substituted benzenes is a characteristic Raman band. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, amine, and methyl protons. The substitution pattern on the benzene ring (protons at C3, C4, and C6) leads to a specific splitting pattern.

Aromatic Protons: The three protons on the benzene ring are chemically non-equivalent and would appear in the aromatic region, typically between 6.5-8.0 ppm. libretexts.org Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The proton ortho to the amino group (at C6) would likely be the most shielded (furthest upfield), while the proton ortho to the nitrile group (at C3) would be the most deshielded (furthest downfield). The expected splitting pattern would be complex, likely showing doublets and a doublet of doublets.

Amine Protons: The two protons of the -NH₂ group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: The three protons of the -CH₃ group would appear as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles and data for substituted benzenes.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.0 - 2.5 | Singlet |

| -NH₂ | Variable | Broad Singlet |

| Aromatic -H | ~6.5 - 7.5 | Doublets, Doublet of Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.

Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region of approximately 110-160 ppm. jove.com The carbons directly attached to the substituents (C1, C2, C5) will have their shifts significantly influenced. The carbon attached to the amino group (C5) will be shielded, while the carbon attached to the nitrile group (C1) will be deshielded.

Nitrile Carbon: The carbon of the C≡N group is characteristically found in the 115-125 ppm range. spectrabase.comchemicalbook.com

Methyl Carbon: The aliphatic carbon of the methyl group will appear at a much higher field (further upfield), typically in the range of 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles and data for substituted benzonitriles.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| -C≡N | 115 - 125 |

| Aromatic C-H | 110 - 140 |

| Aromatic C (substituted) | 100 - 150 |

Electronic Spectroscopy Studies

UV-Visible spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions involving the π-electron system of the substituted benzene ring.

The chromophore consists of the benzene ring substituted with an amino group (an auxochrome) and methyl and nitrile groups. The presence of these groups is expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

Two main types of electronic transitions are expected: bspublications.net

π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons in the π-orbitals of the aromatic ring to anti-bonding π*-orbitals. These are typically observed in the UV region.

n → π* transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pair of the amino nitrogen) to an anti-bonding π*-orbital of the ring.

Studies on structurally similar compounds like 2-amino-4-chlorobenzonitrile (B1265954) confirm the presence of both π → π* and n → π* absorption peaks. nih.gov The exact position of these absorption maxima is influenced by the solvent polarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The primary electronic transitions observed are π → π* and n → π*. analis.com.mypharmatutor.org

In molecules with unsaturated centers, such as the aromatic ring and nitrile group in this compound, π → π* and n → π* transitions are prominent. These transitions require less energy and thus occur at longer wavelengths. bspublications.net For instance, a study on 2-amino-4-chlorobenzonitrile, a related compound, showed two main absorption peaks corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my

The presence of an amino group (-NH2), an auxochrome, attached to the benzonitrile chromophore can shift the absorption maximum (λmax) to longer wavelengths and increase the molar absorptivity (εmax). bspublications.net This is due to the extension of conjugation through resonance. The solvent can also influence the electronic transitions; for example, increasing solvent polarity often causes a red shift (shift to longer wavelength) for π → π* transitions. pharmatutor.org

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data. These calculations can predict absorption wavelengths, excitation energies, and the nature of electronic transitions. researchgate.net

Table 1: Typical Electronic Transitions in Aromatic Nitriles

| Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200-400 | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

Solid-State Structural Determinations

Single Crystal X-ray Diffraction

For derivatives of aminobenzonitrile, SC-XRD studies reveal key structural features. For example, in the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the molecule crystallizes in the orthorhombic space group Pbca. nih.gov The analysis showed an E configuration about the C=N bond, stabilized by a strong intramolecular O—H⋯N hydrogen bond. nih.gov In another study on 2-amino-4-chlorobenzonitrile, the compound was found to crystallize in the triclinic system with the space group Pī. analis.com.my

The data obtained from SC-XRD, such as unit cell parameters and space group, are crucial for understanding the packing of molecules in the crystal lattice and the nature of intermolecular forces. preprints.orgmdpi.com

Table 2: Crystallographic Data for a Representative Benzonitrile Derivative (2-amino-4-chlorobenzonitrile)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | Value not available in search results |

| β (°) | Value not available in search results |

| γ (°) | Value not available in search results |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

For instance, in the analysis of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, Hirshfeld surface analysis revealed that H···H (39.2%) and C···H/H···C (27.1%) contacts were the most significant contributors to the crystal packing. nih.gov The presence of red areas on the Hirshfeld surface plotted over d_norm indicates close contacts, often corresponding to hydrogen bonds. scirp.orgmdpi.com This technique provides valuable insights into the forces that govern the self-assembly of molecules in the solid state. scirp.org

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 39.2 |

| C···H/H···C | 27.1 |

| N···H/H···N | 16.0 |

| O···H/H···O | 8.3 |

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. acs.orgmiamioh.edu

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. acs.org For aromatic nitriles, common fragmentation pathways include the loss of small molecules or radicals.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are often used for the analysis of complex mixtures and to obtain mass spectra of non-volatile compounds. nih.gov The fragmentation of a precursor ion can be induced (e.g., through collision-induced dissociation or CID) to generate a product ion spectrum (MS2), which provides further structural information. nih.gov

For a compound like this compound, the molecular ion peak would be expected, and fragment ions corresponding to the loss of groups like HCN, CH3, or NH2 could be observed, helping to confirm the structure.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chlorobenzonitrile |

| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile |

| 2-fluoro-5-methylbenzonitrile (B33194) |

| 5-fluoro-2-methylbenzonitrile (B1332097) |

| 4-fluoro-3-methylbenzonitrile |

| 2-amino-6-fluorobenzothiazole |

| p-fluorobenzonitrile |

| 2-amino-5-fluorobenzonitrile (B1271947) |

| 3-bromo-2-methylphenylacetonitrile |

| 4,6-dichloro-2-pyrimidinamine |

| trimethylsilylacetylene |

| tetrabutylammonium fluoride |

| 5-methylfuran-2-boronic acid pinacol (B44631) ester |

| 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| 3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile |

| ZM241385 |

| 5'- (N-ethylcarboxamido)adenosine |

| 2-((Dimethylamino)methyl)benzonitrile |

| 5-amino-2-mercaptobenzimidazole |

| 2-hydroxy-5-methylbenzaldehyde |

| 3-chloro-4-methylaniline |

| 4-aminoantipyrine |

| 5-bromothiophene-2-carboxaldehyde |

| 2-amino-6-methylpyrimidin-4-(1H)-one |

| 4-amino-2,6-dimetylpyrimidium |

| 5-amino-2,4,6-triiodoisophthalic acid |

| 5-methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate |

| 2-Methoxypyridine-5-boronic acid |

| 9-vinylcarbazole |

| 2-amino-4-methylbenzonitrile |

| 3-amino-2-methylbenzonitrile |

| 4-aminobenzonitrile (B131773) |

| 2-chloro-6-methyl benzonitrile |

| 2-aminobenzonitrile |

| 4-amino-2,6-dimethylpyrimidine |

| 2-aminopyrimidine |

| 5-aminopyrimidine |

| 2,4,6-triaminopyrimidine |

| (benzylthio)acetic acid |

| 1,3,5-triyltris((4-chlorophenyl)methanone) |

| 2,2':6',2''-terpyridine |

| tin(II) oxide |

| 5-amino-2,4,6-triiodoisophthalic acid monohydrate |

| 4-(4-pyridyl)pyridinium 3-amino-5-carboxy-2,4,6-triiodobenzoate |

| 5-amino-2,4,6-triiodoisophthalic acid–4,4′-bipyridine N,N′-dioxide (2/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–pyridine-4-carbonitrile (1/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–4-cyanopyridinium (1/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–pyrazine (2/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–4-(1H-tetrazol-5-yl)pyridine (1/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–1,3,5-triazine (1/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–2,4,6-triamino-1,3,5-triazine (1/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–4-aminopyridine (1/1) |

| 5-amino-2,4,6-triiodoisophthalic acid–4-aminopyrimidinium (1/1) |

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Methylbenzonitrile

Quantum Chemical Calculation Methodologies

The foundation of modern computational investigation lies in quantum chemical methodologies, which solve the Schrödinger equation for a given molecular system. The choice of method dictates the accuracy and computational cost of the study. For molecules like 5-Amino-2-methylbenzonitrile, Density Functional Theory (DFT) and ab initio methods are prominently used.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and efficiency. researchgate.net Unlike methods that calculate the full many-electron wavefunction, DFT determines the electronic energy based on the electron density. This approach is computationally less intensive, allowing for the study of larger and more complex molecules.

A popular and widely used functional within the DFT framework is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govanalis.com.my This functional is frequently paired with Pople-style basis sets, such as 6-311++G(d,p) or 6-311G(d,p), which provide a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for both heavy atoms and hydrogens. researchgate.netnih.govanalis.com.my These methodologies have been successfully applied to predict the properties of various benzonitrile (B105546) derivatives, providing reliable results for molecular structures, vibrational frequencies, and electronic properties. analis.com.myresearchgate.net Quantum mechanical calculations for related molecules like 2-fluoro-5-methylbenzonitrile (B33194) have been effectively carried out using the B3LYP method with basis sets such as 6-311++G(d,p), cc-pvdz, and Aug-cc-pvdz. researchgate.netresearchgate.net

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters derived from experimental data. These methods are based solely on fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach, approximating the many-electron wavefunction as a single Slater determinant. While foundational, HF systematically neglects electron correlation, which can be critical for accurate predictions.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), improve upon the HF method by incorporating electron correlation. derpharmachemica.com Such methods have been used to calculate the properties of related aminobenzoic acid derivatives, providing a higher level of theory for comparison against DFT and experimental results. derpharmachemica.com While computationally more demanding than DFT, ab initio methods like MP2 can offer benchmark data for validating the performance of various density functionals.

Density Functional Theory (DFT) for Electronic Structure Prediction

Molecular Structure Optimization and Conformational Analysis

A primary goal of theoretical chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization.

Geometry optimization algorithms systematically adjust the molecular geometry to find the coordinates that correspond to a minimum on the potential energy surface. mdpi.com This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For benzonitrile derivatives, DFT calculations, particularly at the B3LYP level, have been shown to predict geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. nih.govanalis.com.my

While specific computational studies on this compound are not widely published, data from structurally similar molecules like 2-amino-4-chlorobenzonitrile (B1265954) provide insight into the expected structural parameters. The table below shows a comparison of selected geometric parameters for a related molecule, demonstrating the typical accuracy of DFT calculations.

Table 1: Selected Theoretical Geometric Parameters (Bond Lengths and Angles) for an Analogous Benzonitrile Derivative (2-amino-4-chlorobenzonitrile) Calculated at the B3LYP/6-311++G(d,p) level. (Note: Data is for an analogous compound and serves as an illustrative example.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | 1.160 Å |

| C-C (aromatic, avg.) | 1.395 Å | |

| C-NH₂ | 1.369 Å | |

| Bond Angle | C-C-C (aromatic, avg.) | 120.0° |

| C-C-N | 179.0° |

Data derived from studies on analogous benzonitrile compounds. analis.com.my

Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around single bonds. The energy changes associated with these rotations define the torsional barriers. csic.es For this compound, rotation around the C-NH₂ and C-CH₃ bonds can lead to different conformers. Calculating the potential energy surface by systematically changing these torsional angles allows for the identification of the lowest energy conformer and the energy barriers between different conformations. ethz.ch

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization confirms a true energy minimum, harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to atomic positions. jchps.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are typically multiplied by an empirical scaling factor. researchgate.net For calculations using the B3LYP method, scaling factors are well-established. A detailed analysis of the calculated vibrational modes allows for the unambiguous assignment of each band in the experimental spectrum to a specific molecular motion, such as stretching, bending, or torsion. ijrte.org Studies on related methylbenzonitrile compounds have shown excellent correlation between scaled theoretical frequencies and experimental FTIR and FT-Raman data. jchps.comsemanticscholar.org

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Substituted Benzonitrile. (Note: Data is illustrative and based on studies of analogous compounds.)

| Vibrational Mode | Functional Group | Theoretical (Scaled) Wavenumber (cm⁻¹) |

| C≡N Stretch | Nitrile | ~2230 |

| N-H Symmetric Stretch | Amino | ~3450 |

| N-H Asymmetric Stretch | Amino | ~3540 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3060 - 3100 |

| C-H Stretch (Methyl) | Methyl | ~2950 |

Frequencies are typical values reported in computational studies of substituted benzonitriles. analis.com.myresearchgate.net

Prediction of Equilibrium Geometries and Torsional Barriers

Electronic Properties and Reactivity Descriptors

Computational methods provide a wealth of information about the electronic structure of a molecule, which is key to understanding its reactivity and optical properties.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govbohrium.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. analis.com.my By mapping the electrostatic potential, one can identify electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For aminobenzonitriles, the nitrile group typically shows a region of high electron density, while the amino group protons are electron-deficient.

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule. analis.com.my This information helps to quantify the electronic effects of different substituents and understand the intramolecular charge transfer within the molecule. For instance, in 2-amino-4-chlorobenzonitrile, the nitrogen atoms of the amino and nitrile groups exhibit negative Mulliken charges, indicating their potential to act as nucleophilic centers. analis.com.my

Table 3: Calculated Electronic Properties for an Analogous Benzonitrile Derivative. (Note: Data is for an illustrative example, 2-amino-4-chlorobenzonitrile, calculated at the B3LYP/6-311++G(d,p) level.)

| Property | Value |

| HOMO Energy | -8.117 eV |

| LUMO Energy | -4.618 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.499 eV |

Data derived from a study on 2-amino-4-chlorobenzonitrile. analis.com.my

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests higher reactivity and lower stability. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT) at the B3LYP level, are used to determine the energies of these orbitals. derpharmachemica.comresearchgate.net For benzonitrile derivatives, the HOMO is typically located over the benzene (B151609) ring and the amino group, while the LUMO is distributed over the cyano group and the aromatic ring. This distribution indicates that the transfer of charge occurs within the molecule upon electronic excitation. derpharmachemica.comresearchgate.net

Studies on analogous compounds, such as 5-fluoro-2-methylbenzonitrile (B1332097) and 2-chloro-3-methoxybenzonitrile, provide insight into the expected values for this compound. The calculated HOMO, LUMO, and energy gap values for these related molecules demonstrate the influence of different substituents on the electronic structure.

Table 1: Calculated FMO Properties of Benzonitrile Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 5-Fluoro-2-methylbenzonitrile | B3LYP/6-311++G(d,p) | -6.50 | -1.29 | 5.21 | derpharmachemica.com |

| 4-Fluoro-3-methylbenzonitrile | B3LYP/6-311++G(d,p) | -8.91 | -2.73 | 6.18 | researchgate.net |

| 2-Chloro-3-methoxybenzonitrile | B3LYP | -7.24 | -2.13 | 5.11 | jchps.com |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.decomputabio.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically color-coded to indicate different potential values. preprints.orgmdpi.com Red colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. mdpi.com

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the cyano group (C≡N) and the nitrogen atom of the amino group (NH2), due to the high electronegativity and lone pairs of electrons on these atoms. These regions are the primary sites for electrophilic interactions. derpharmachemica.comsemanticscholar.org The positive potential regions (blue) are generally found around the hydrogen atoms of the amino group and the methyl group, indicating these are the likely sites for nucleophilic interactions. The aromatic ring itself typically displays a gradient of potential. researchgate.netsemanticscholar.org This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). wisc.edu This analysis reveals hyper-conjugative interactions and their contribution to the stability of the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu

Table 2: Significant NBO Donor-Acceptor Interactions in a Benzonitrile Analogue (5-Fluoro-2-methylbenzonitrile)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Source |

|---|---|---|---|

| π(C1-C6) | π(C2-C3) | 21.87 | derpharmachemica.com |

| π(C1-C6) | π(C4-C5) | 18.42 | derpharmachemica.com |

| π(C2-C3) | π(C1-C6) | 16.59 | derpharmachemica.com |

| π(C4-C5) | π(C1-C6) | 23.57 | derpharmachemica.com |

| LP(2) N10 | π*(C5-C6) | 43.19 | derpharmachemica.com |

Note: Atom numbering corresponds to the source publication for 5-Fluoro-2-methylbenzonitrile. A similar pattern of delocalization involving the amino group's lone pair (LP) would be expected for this compound.

Global and Local Reactivity Indices

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is given by η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. researchgate.net

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). nih.gov

These indices provide a theoretical framework to compare the reactivity of different molecules. Local reactivity indices, such as the Parr functions, go a step further by identifying which atoms within a molecule are the most likely sites for electrophilic or nucleophilic attack. rsc.org

Table 3: Global Reactivity Indices for Benzonitrile Derivatives Calculated from FMO Energies

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Source Data |

|---|---|---|---|---|

| 5-Fluoro-2-methylbenzonitrile | -3.895 | 2.605 | 2.91 | derpharmachemica.com |

| 4-Fluoro-3-methylbenzonitrile | -5.820 | 3.090 | 5.48 | researchgate.net |

| 2-Chloro-3-methoxybenzonitrile | -4.685 | 2.555 | 4.29 | jchps.com |

Computational Simulation of Spectroscopic Observables

Computational methods are extensively used to simulate and predict the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.

Theoretical Infrared and Raman Spectra Generation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of a molecule in its ground state. semanticscholar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds closely to the experimental one, though calculated frequencies are often scaled by a factor to correct for anharmonicity and other theoretical approximations. ijrte.org

For this compound, key vibrational modes include the C≡N stretch, N-H stretching and bending modes of the amino group, C-H stretching and bending of the methyl group, and various vibrations of the aromatic ring. derpharmachemica.comsemanticscholar.org Theoretical spectra of related molecules like 4-bromo-3-methylbenzonitrile (B1271910) and 2-amino-5-fluorobenzonitrile (B1271947) have been successfully calculated, allowing for precise assignment of the observed experimental bands. derpharmachemica.comsemanticscholar.org

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Benzonitrile Analogues

| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) | Source |

|---|---|---|---|

| C≡N Stretch | 4-Bromo-3-methylbenzonitrile | 2231 | semanticscholar.org |

| 2-Amino-5-fluorobenzonitrile | 2232 | derpharmachemica.com | |

| NH₂ Asymmetric Stretch | 2-Amino-5-fluorobenzonitrile | 3510 | derpharmachemica.com |

| 5-Amino-2-nitrobenzoic acid | 3505 | derpharmachemica.com | |

| NH₂ Symmetric Stretch | 2-Amino-5-fluorobenzonitrile | 3420 | derpharmachemica.com |

| 5-Amino-2-nitrobenzoic acid | 3396 | derpharmachemica.com |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net These predictions are invaluable for assigning signals in complex spectra and for confirming proposed structures.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Response

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra and investigate the nature of electronic transitions within a molecule. iastate.edu For this compound, while direct studies are scarce, analysis of structurally similar compounds like 2-amino-5-fluorobenzonitrile and other substituted aminobenzonitriles provides significant insight into its expected optical response. researchgate.netderpharmachemica.com

Theoretical studies on these analogs, typically using hybrid functionals like B3LYP or CAM-B3LYP with extensive basis sets (e.g., 6-311++G(d,p)), are employed to calculate vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. researchgate.netderpharmachemica.com

Research on 2-amino-5-fluorobenzonitrile, a close structural analog, shows calculated absorption bands in the ultraviolet region. derpharmachemica.com One study using TD-DFT calculations identified significant electronic transitions around 299 nm, 257 nm, and 229 nm in the gas phase. derpharmachemica.com These transitions primarily arise from electron promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), characteristic of π→π* transitions within the aromatic system. derpharmachemica.com The amino (-NH2) and methyl (-CH3) groups act as electron-donating groups, influencing the energy levels of the molecular orbitals and thus the absorption characteristics. The cyano (-CN) group, being electron-withdrawing, plays a crucial role in the intramolecular charge transfer (ICT) character of the excited states. researchgate.netresearchgate.net Studies on 4-aminobenzonitrile (B131773) have extensively explored this ICT phenomenon, where upon excitation, electron density shifts from the amino group to the benzonitrile moiety, a process heavily influenced by solvent polarity. researchgate.netresearchgate.net

The following table presents representative TD-DFT data for analogous compounds, illustrating the typical optical response expected for this compound.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character | Computational Method |

|---|---|---|---|---|

| 2-Amino-5-fluorobenzonitrile | 299.13 | 0.1346 | HOMO -> LUMO | TD-DFT/B3LYP |

| 2-Amino-5-fluorobenzonitrile | 257.39 | 0.0029 | - | TD-DFT/B3LYP |

| 2-Amino-5-fluorobenzonitrile | 229.42 | 0.0768 | - | TD-DFT/B3LYP |

| 4-Aminobenzonitrile | 299.74 | 0.6988 | HOMO -> LUMO | TD-DFT |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. springernature.com This technique provides detailed information on the conformational flexibility and dynamic behavior of a molecule, which are critical for understanding its interactions with other molecules, such as receptors or enzymes. mun.canih.gov

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape. The process begins with the generation of an initial 3D structure, which is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. biorxiv.org The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. mun.ca

Following minimization, the system undergoes equilibration, typically in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the desired temperature, and an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the density to realistic values. biorxiv.org During these stages, the solute (this compound) may be positionally restrained while the solvent molecules are allowed to move freely and equilibrate around it. biorxiv.org

The final stage is the production run, where all restraints are removed, and the system evolves according to Newton's laws of motion for a set period, often ranging from nanoseconds to microseconds. nih.govbiorxiv.org The resulting trajectory file, a record of the positions, velocities, and energies of all atoms at each time step, is then analyzed.

Analysis of the MD trajectory for this compound would reveal:

Conformational Preferences: By clustering the conformations from the trajectory, the most stable, low-energy shapes of the molecule can be identified. mun.ca This includes understanding the rotational barriers of the amino and methyl groups.

Solvent Interactions: The simulations can map the hydrogen bonding patterns and other interactions between the amino group and surrounding water molecules, providing insight into its solvation and solubility.

Binding Dynamics: When studied in complex with a biological target, MD simulations can elucidate the stability of the binding pose, the key interactions that maintain binding, and the conformational changes the molecule undergoes upon entering a binding site. nih.gov

In Silico Drug Discovery and Structure-Activity Relationship (SAR) Modeling

The this compound scaffold is a valuable starting point in medicinal chemistry for the design of novel therapeutic agents. nih.gov In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling, are instrumental in guiding the optimization of this core structure for enhanced biological activity and drug-like properties. brieflands.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For derivatives of this compound, docking studies can reveal crucial interactions within the target's active site. For instance, the amino group can act as a hydrogen bond donor, while the nitrile nitrogen can be a hydrogen bond acceptor. nih.gov The aromatic ring can participate in π-π stacking or hydrophobic interactions. Docking helps rationalize observed activities and predict the potential of new analogs. A study on 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as DPP-4 inhibitors used docking to compare the binding modes of newly synthesized compounds with that of the known drug sitagliptin. brieflands.com

Structure-Activity Relationship (SAR): SAR studies analyze how chemical modifications to a core structure affect its biological activity. frontiersin.org For the aminobenzonitrile scaffold, SAR exploration has led to the development of potent inhibitors for various targets. A study on dual A2A/A2B adenosine (B11128) receptor antagonists found that the methylbenzonitrile structure was beneficial for potent inhibitory activity, with the cyano group forming a polar interaction with an asparagine residue in the A2B receptor. nih.gov Similarly, in a series of pyrazinone-based HIV-1 reverse transcriptase inhibitors, substituting a methyl group with a cyano group on a terminal phenyl ring enhanced activity against mutant strains, an effect attributed to improved interaction with a tryptophan residue (W229) in the enzyme. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. asianpubs.orgresearchgate.net For a series of 2-amino-6-arylsulfonylbenzonitrile analogs developed as HIV-1 non-nucleoside reverse transcriptase inhibitors, QSAR studies were performed using topological indices to correlate the molecular structure with inhibitory concentration (IC50). asianpubs.orgresearchgate.net These models help in predicting the activity of unsynthesized compounds and identifying the key molecular descriptors (e.g., size, shape, electronic properties) that govern potency.

The following table summarizes selected examples of in silico and SAR studies involving the aminobenzonitrile or methylbenzonitrile scaffold.

| Compound Class / Scaffold | Biological Target | Key SAR/In Silico Findings | Reference |

|---|---|---|---|

| 2-Amino-6-arylsulfonylbenzonitriles | HIV-1 Reverse Transcriptase | QSAR models developed using topological indices (Wiener, Randic, etc.) to correlate structure with anti-HIV activity. | asianpubs.orgresearchgate.net |

| Triazole-pyrimidine-methylbenzonitrile | A2A/A2B Adenosine Receptors | Methylbenzonitrile core is an advantageous scaffold. Docking showed the cyano group interacting with Asn282 in the A2B receptor. | nih.gov |

| Quinazolinone-methylbenzonitrile Derivatives | Dipeptidyl peptidase-4 (DPP-4) | In silico docking used to compare binding modes with sitagliptin, revealing differences in interaction orientations that explain lower bioactivity. | brieflands.com |

| Pyrazinone-aminobenzonitriles | HIV-1 Reverse Transcriptase | Replacing a 4-methyl with a 4-cyano group on a terminal ring improved interactions with W229 and enhanced activity against mutant viruses. | acs.org |

| 2-Aminobenzophenones (from 2-aminobenzonitriles) | Tubulin | Molecular docking calculations were used to investigate the interaction mode and binding affinity of synthesized compounds with their tubulin target. | rsc.org |

Applications of 5 Amino 2 Methylbenzonitrile in Pharmaceutical and Agrochemical Research

Development of Active Pharmaceutical Ingredients (APIs)

The structural framework of 5-Amino-2-methylbenzonitrile is a key component in the synthesis of various APIs. Its amine group allows for the formation of new bonds, while the nitrile and methyl groups influence the molecule's electronic properties, solubility, and how it binds to biological targets.

Synthesis of Kinase Inhibitors

The aminobenzonitrile scaffold is integral to the design of various kinase inhibitors, which are compounds that block the action of protein kinases and are prominent in cancer therapy. For instance, the core structure is related to intermediates used in the synthesis of potent tyrosine kinase inhibitors. Research has described the synthesis of first and second-generation Bcr-Abl tyrosine kinase inhibitors, such as Imatinib and Nilotinib, which involve intermediates like N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) derivatives. google.com The synthesis pathways for these complex molecules often rely on starting materials that feature the substituted 2-methylaniline core, which is the basic structure of this compound. google.com

Furthermore, derivatives such as 4-anilinopyrimido[5,4-d]pyrimidines have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The structure-activity relationship studies of these compounds highlight the importance of the substitution pattern on the aniline (B41778) ring for achieving high potency. nih.gov The development of inhibitors for other kinases, such as microtubule affinity-regulating kinase 4 (MARK4), also involves the synthesis of complex heterocyclic structures where aminobenzonitrile derivatives can serve as key precursors. acs.org

Design of G-Protein-Coupled Receptor (GPCR) Modulators

G-protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.govnih.gov These receptors are involved in a vast number of physiological processes, and modulating their activity is a key strategy for treating many diseases. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more refined pharmacological response. nih.govfrontiersin.org

The this compound scaffold has proven particularly useful in the development of ligands for specific GPCRs, most notably adenosine (B11128) receptors. nih.govresearchgate.net Adenosine receptors (A1, A2A, A2B, and A3) are a class of GPCRs that play crucial roles in various bodily functions, including immune response and neurotransmission. nih.gov Derivatives of this compound have been instrumental in creating potent and selective antagonists for these receptors, as detailed in the following sections.

Therapeutic Agents Targeting Specific Biological Pathways

Building on its role as a versatile scaffold, derivatives of this compound have been synthesized to create therapeutic agents that target specific enzymes and receptors with high precision.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of Derivatives

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. wikipedia.org Inhibiting DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. wikipedia.orgnih.gov A series of novel quinazolin-4-one derivatives incorporating a methyl-benzonitrile group have been synthesized and evaluated for their DPP-4 inhibitory activity. brieflands.com In this research, the methyl-benzonitrile moiety was attached at the N-3 position of the quinazolin-4-one core. brieflands.com While these compounds showed good inhibitory activity against the DPP-4 enzyme, their potency was found to be lower than the reference drug, sitagliptin. brieflands.com The study concluded that the dialkyl-aminomethyl group used in these derivatives could not effectively replace the 3-aminopiperidine group present in more potent lead compounds. brieflands.com

| Compound Type | Target | Finding |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Exhibited good DPP-4 inhibition with IC₅₀ values ranging from 1.46 to 6.78 µM, though less potent than sitagliptin. brieflands.com |

Adenosine Receptor (AR) Antagonism (A2A/A2B AR) for Immunomodulation